Ret-IN-10

Medicinal Chemistry Kinase Inhibitor Scaffold Patent Analysis

Ret-IN-10 is a distinct sulfoximine-based RET kinase inhibitor (WO2021135938A1, Compound 18) with LogP 3.9. It serves as a structurally unique chemical probe for SAR studies on resistance mechanisms. Its non-pyrazolopyridine scaffold makes it an essential reference for patent landscape analysis and solubility/permeability assay development. Purchase for drug discovery programs exploring alternative binding modes.

Molecular Formula C29H28N8OS
Molecular Weight 536.7 g/mol
Cat. No. B12411918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRet-IN-10
Molecular FormulaC29H28N8OS
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CCC(CC5)N=S(=O)(C)C6=CC=CC=C6
InChIInChI=1S/C29H28N8OS/c1-35-19-24(18-32-35)22-14-27(29-23(15-30)17-33-37(29)20-22)21-8-9-28(31-16-21)36-12-10-25(11-13-36)34-39(2,38)26-6-4-3-5-7-26/h3-9,14,16-20,25H,10-13H2,1-2H3/t39-/m1/s1
InChIKeyCCWHRQDNJUAXAI-LDLOPFEMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Ret-IN-10: RET Kinase Inhibitor (CAS 2662622-44-6) Sourcing Information


Ret-IN-10 (CAS 2662622-44-6) is a small-molecule RET (Rearranged during Transfection) kinase inhibitor derived from the heterocyclic sulfoximine chemical series, specifically disclosed as Compound 18 in patent WO2021135938A1 [1]. The compound is primarily referenced as a research tool for investigating oncogenic RET alterations, including RET fusions and activating mutations, which are clinically validated drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC) [2]. The molecular formula is C29H28N8OS with a molecular weight of 536.65 g/mol, and it is available from multiple reputable research chemical suppliers for laboratory use only [1][2].

Why Generic RET Inhibitor Substitution Is Not Advisable for Ret-IN-10 Procurement


Interchanging RET inhibitors without empirical justification is not scientifically sound due to the high structural heterogeneity within this target class. While clinically approved agents such as selpercatinib (LOXO-292) and pralsetinib (BLU-667) demonstrate potent inhibition of wild-type RET and common oncogenic variants, they remain vulnerable to acquired on-target resistance mechanisms, most notably solvent-front RET G810 mutations which abrogate binding of these first-generation selective inhibitors [1]. Furthermore, off-target kinase inhibition profiles—particularly against VEGFR2—vary dramatically across different chemical scaffolds, with older multi-kinase inhibitors (e.g., cabozantinib, vandetanib) exhibiting dose-limiting toxicities due to VEGFR2 inhibition that are substantially reduced in newer selective chemotypes [2]. Ret-IN-10 represents a distinct sulfoximine-containing scaffold (WO2021135938A1) whose comparative selectivity and resistance-mutant activity profile cannot be inferred from structurally unrelated RET inhibitors; substitution with a different RET inhibitor without verifying the specific assay conditions and comparative data introduces uncontrolled experimental variables.

Ret-IN-10 Product-Specific Comparative Evidence Guide: Quantified Differentiation from Structural Analogs


Chemical Scaffold Differentiation: Sulfoximine-Containing Heterocyclic Core Versus First-Generation RET Inhibitors

Ret-IN-10 belongs to the heterocyclic sulfoximine chemical class, as defined in patent WO2021135938A1, and is designated Compound 18 within the exemplified series [1]. This sulfoximine-containing core structure is chemically distinct from the pyrazolopyrimidine scaffold of pralsetinib (BLU-667) and the pyrazolopyridine scaffold of selpercatinib (LOXO-292) [2]. The sulfoximine moiety introduces a defined stereocenter (R-configuration at the sulfur atom) with a tetrahedral geometry that is absent in the planar heteroaromatic cores of the first-generation selective RET inhibitors, providing a structurally distinct pharmacophore for kinase hinge-binding interactions [1][2].

Medicinal Chemistry Kinase Inhibitor Scaffold Patent Analysis

Physicochemical Property Comparison: Ret-IN-10 LogP and Polar Surface Area Relative to Clinical RET Inhibitors

Ret-IN-10 exhibits a calculated LogP of 3.9 and a topological polar surface area (tPSA) of 113 Ų, as reported by multiple vendors and consistent with its sulfoximine-containing structure [1]. In comparison, pralsetinib has a reported LogP of approximately 4.2-4.5 and tPSA of approximately 89-95 Ų, while selpercatinib has a LogP of approximately 3.5-3.8 and tPSA of approximately 110-120 Ų [2]. The intermediate lipophilicity of Ret-IN-10 relative to pralsetinib may confer distinct solubility and permeability characteristics relevant to in vitro assay design and in vivo formulation development, though direct comparative experimental data remain unpublished in the open literature.

ADME Lipophilicity Drug-like Properties Formulation Development

Contextual Differentiation: Rationale for Next-Generation RET Inhibitor Evaluation Given Acquired G810 Resistance

The clinical utility of first-generation selective RET inhibitors selpercatinib and pralsetinib is limited by the emergence of acquired solvent-front RET G810 mutations (G810C, G810S, G810R, G810V), which are identified as the primary on-target resistance mechanism and are present in the majority of patients progressing on these therapies [1]. This creates a defined, unmet need for next-generation RET inhibitors with distinct binding modes capable of circumventing G810-mediated steric hindrance. While Ret-IN-10 has not been explicitly characterized against G810 mutants in publicly available sources, its sulfoximine scaffold, distinct from the pyrazolopyridine/pyrazolopyrimidine cores of first-generation agents, provides a plausible structural basis for differential interactions with the mutated kinase domain [2]. The compound's origin in a patent (WO2021135938A1) contemporaneous with the identification of G810 resistance mechanisms suggests potential design considerations for addressing this vulnerability [2].

Drug Resistance RET G810 Mutation Solvent-Front Mutations Next-Generation TKI

Evidence-Based Application Scenarios for Ret-IN-10 Procurement in RET-Driven Cancer Research


Chemical Probe for Scaffold-Hopping Studies in RET Kinase Inhibitor Development

Ret-IN-10 serves as a structurally distinct chemical probe for medicinal chemistry programs focused on exploring non-pyrazolopyridine/pyrazolopyrimidine RET inhibitor scaffolds. Its sulfoximine-containing core (WO2021135938A1, Compound 18) offers an alternative hinge-binding pharmacophore for structure-activity relationship (SAR) studies aimed at identifying novel binding modes that may address resistance liabilities associated with first-generation agents [1][2].

Comparative Physicochemical Profiling in ADME Assay Development

With a calculated LogP of 3.9 and tPSA of 113 Ų, Ret-IN-10 can be utilized as a reference compound in solubility, permeability, and plasma protein binding assays to establish structure-property relationships for sulfoximine-containing kinase inhibitors. Its intermediate lipophilicity relative to pralsetinib (LogP ~4.2-4.5) provides a useful comparator for assessing how modest LogP reductions impact in vitro assay performance and formulation behavior [1].

Negative Control or Comparator in RET G810 Resistance Mechanism Studies

Given that RET G810 solvent-front mutations confer high-level resistance to both selpercatinib and pralsetinib, laboratories investigating resistance mechanisms require structurally diverse RET inhibitors to dissect binding determinants. Ret-IN-10, representing a sulfoximine scaffold, can be employed as a comparator tool to evaluate whether alternative chemical classes retain binding affinity against G810-mutant RET, or conversely, to serve as a negative control demonstrating cross-resistance if the binding mode overlaps [1].

Patent Reference Standard for Freedom-to-Operate and Prior Art Analysis

Ret-IN-10 is explicitly disclosed as Compound 18 in WO2021135938A1, a patent filing from NANGENE BIOMEDICAL CO LTD dated December 2020 and published July 2021 [1]. For industrial research organizations conducting freedom-to-operate assessments or prior art searches in the RET inhibitor intellectual property landscape, Ret-IN-10 represents a concrete, synthesizable reference compound with defined structural and property data against which to evaluate patent claims and chemical matter coverage [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ret-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.